molecular formula C19H23NO B1667132 Blarcamesine CAS No. 195615-83-9

Blarcamesine

Cat. No.: B1667132
CAS No.: 195615-83-9
M. Wt: 281.4 g/mol
InChI Key: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
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Description

Blarcamesine, also known by its development code ANAVEX2-73, is an experimental drug developed by Anavex Life Sciences. It is a small molecule that acts as an agonist at the sigma-1 receptor and muscarinic receptor. This compound is currently being investigated for its potential therapeutic effects in various neurodegenerative and neurodevelopmental disorders, including Alzheimer’s disease, Parkinson’s disease, Rett syndrome, epilepsy, amyotrophic lateral sclerosis, and stroke .

Preparation Methods

The synthesis of Blarcamesine involves several steps, starting with the preparation of the key intermediate, 1-(2,2-diphenyltetrahydro-3-furanyl)-N,N-dimethylmethanamine. The synthetic route typically includes the following steps:

    Formation of the furan ring: This involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the diphenyl groups: This step involves the addition of diphenyl groups to the furan ring.

Chemical Reactions Analysis

Blarcamesine undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the formation of reactive oxygen species.

    Reduction: The compound can also undergo reduction reactions, which may involve the addition of hydrogen atoms to the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Blarcamesine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a research tool to study the sigma-1 receptor and its role in various biochemical pathways.

    Biology: The compound is used to investigate the molecular mechanisms underlying neurodegenerative and neurodevelopmental disorders.

    Medicine: this compound is being investigated as a potential therapeutic agent for Alzheimer’s disease, Parkinson’s disease, Rett syndrome, epilepsy, amyotrophic lateral sclerosis, and stroke. .

Mechanism of Action

Blarcamesine exerts its effects by binding to the sigma-1 receptor and muscarinic receptor. The sigma-1 receptor is a chaperone protein located at the interface between the endoplasmic reticulum and mitochondria. Activation of the sigma-1 receptor by this compound leads to the modulation of various cellular pathways, including calcium signaling, oxidative stress response, and protein folding. This results in neuroprotective effects, such as the reduction of amyloid-beta accumulation and tau hyperphosphorylation, which are hallmarks of Alzheimer’s disease .

Comparison with Similar Compounds

Blarcamesine is unique in its dual action as an agonist at both the sigma-1 receptor and muscarinic receptor. Similar compounds include:

This compound’s uniqueness lies in its high selectivity for the sigma-1 receptor and its ability to modulate multiple cellular pathways, making it a promising candidate for the treatment of various neurodegenerative and neurodevelopmental disorders.

Properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195615-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blarcamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLARCAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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